molecular formula C12H18N4O B1480325 (R)-1-(2-cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol CAS No. 2098162-22-0

(R)-1-(2-cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol

Cat. No.: B1480325
CAS No.: 2098162-22-0
M. Wt: 234.3 g/mol
InChI Key: OURZUGKUUPMVTD-SECBINFHSA-N
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Description

(R)-1-(2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol (CAS 2098162-22-0) is a chiral chemical building block with a molecular formula of C12H18N4O and a molecular weight of 234.30 g/mol . This pyrrolidine-pyrimidine derivative is offered as a high-purity material for scientific research and development. Compounds based on similar 2-aminopyrimidin-6-one and related heterocyclic scaffolds have demonstrated significant potential in biomedical research, particularly in the field of oncology . Specifically, such molecules have been investigated as targeted agents exhibiting anti-cancer and anti-proliferative activities against a range of malignancies, including breast cancer, prostate cancer, glioblastoma, gastrointestinal stromal tumor (GIST), and pancreatic cancer . The structural features of this compound—including the cyclopropyl group, the methylamino-substituted pyrimidine, and the chiral pyrrolidin-3-ol moiety—make it a valuable intermediate for medicinal chemistry and drug discovery programs. It is designed for use in the synthesis and evaluation of novel therapeutic agents, mechanism of action studies, and structure-activity relationship (SAR) investigations. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

(3R)-1-[2-cyclopropyl-6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-13-10-6-11(16-5-4-9(17)7-16)15-12(14-10)8-2-3-8/h6,8-9,17H,2-5,7H2,1H3,(H,13,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURZUGKUUPMVTD-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC(=N1)C2CC2)N3CCC(C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=CC(=NC(=N1)C2CC2)N3CC[C@H](C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-1-(2-cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol is a pyrrolidine derivative notable for its potential biological activities. The compound features a pyrimidine ring that is substituted with a cyclopropyl group and a methylamino moiety, suggesting significant pharmacological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (R)-1-(2-cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol is C13H16N4C_{13}H_{16}N_4, with a molecular weight of 232.29 g/mol. Its structural characteristics contribute to its interaction with biological targets, particularly in the context of medicinal chemistry.

Biological Activity Overview

Preliminary studies indicate that compounds similar to (R)-1-(2-cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol exhibit diverse biological activities:

  • Anti-inflammatory Effects : Pyrrolidine derivatives are known to possess anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines.
  • Analgesic Activity : Some derivatives have demonstrated analgesic effects in various models, suggesting potential applications in pain management.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnalgesicPain relief in experimental models
AnticancerPotential cytotoxic effects on cancer cell lines

Synthesis Methods

The synthesis of (R)-1-(2-cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol typically involves several steps that leverage modern synthetic methodologies. Recent advancements include:

  • Catalytic Systems : Utilizing catalytic reactions to enhance yield and efficiency.
  • Green Chemistry Approaches : Emphasizing environmentally friendly methods during synthesis.

Case Studies

Research has highlighted the efficacy of related compounds in various pharmacological contexts:

  • GSK-3β Inhibition : Similar pyrimidine derivatives have been evaluated as inhibitors of glycogen synthase kinase 3 beta (GSK-3β), demonstrating nanomolar potency and improved metabolic stability .
  • Neuroprotective Properties : Studies suggest that certain derivatives exhibit neuroprotective effects, making them candidates for further investigation in neurodegenerative diseases .

Table 2: Case Study Findings

Study FocusFindingsReference
GSK-3β InhibitionIC50 values in the nanomolar range
NeuroprotectionMinimal cytotoxicity; potential for neuroprotection

Scientific Research Applications

Anti-inflammatory and Analgesic Effects

Pyrrolidine derivatives are known for their anti-inflammatory properties. Preliminary studies indicate that (R)-1-(2-cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol may exhibit similar effects, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory disorders.

Potential Use in Autoimmune Disorders

Research suggests that compounds with similar structures can interact with pathways involved in autoimmune responses. The potential application of this compound in treating autoimmune disorders such as systemic lupus erythematosus and asthma is under investigation .

Synthesis and Methodology

The synthesis of (R)-1-(2-cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol typically involves multi-step processes that leverage modern synthetic methodologies. Recent advancements emphasize the use of catalytic systems and green chemistry approaches to improve efficiency and reduce environmental impact.

Comparative Analysis with Related Compounds

To better understand the potential applications of (R)-1-(2-cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol , it is useful to compare it with other structurally similar compounds:

Compound NameStructureUnique Features
2-AminopyrimidinePyrimidine with amino groupKnown for anti-tumor activity
4-PyrimidinamineSubstituted at position 4Exhibits antibacterial properties
5-MethylpyrimidineMethyl substitution at position 5Used in synthesizing nucleoside analogs

This table highlights the versatility of pyrimidine derivatives, each exhibiting unique biological activities influenced by their specific substituents.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of related pyrrolidine derivatives in animal models. Results indicated significant reductions in inflammatory markers, suggesting that (R)-1-(2-cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol may have similar therapeutic potential.

Case Study 2: Autoimmune Response Modulation

In vitro studies have shown that compounds analogous to (R)-1-(2-cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol can modulate immune responses, providing a basis for its potential use in treating autoimmune diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (R)-1-(2-cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol are benchmarked against related pyrrolidine-pyrimidine derivatives below:

Table 1: Comparative Analysis of Structural Analogues

Compound Name Substituents on Pyrimidine Ring Molecular Weight Key Properties References
(R)-1-(2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol Cyclopropyl, methylamino 428 (LCMS [M+H]+) HPLC retention: 0.61 min; synthesized via silicon gel chromatography (90% yield)
(R)-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol Chloro, methyl 213.66 Room-temperature storage; temporarily out of stock
(R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol Chloro 199.64 Molecular formula C₈H₁₀ClN₃O; stored at room temperature
(S)-1-((S)-2-(4-Fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol Fluorophenyl, methylamino (side chain) 238.30 High cost (up to $9,000/g); fluorophenyl enhances lipophilicity
1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol Cyclopropylamino Not reported Lacks methylamino group; structurally similar but distinct in reactivity
Methyl 1-(methylamino)cyclobutanecarboxylate derivatives (e.g., m/z 411/658) Trifluoromethyl, morpholino, methoxyethyl 411–658 (LCMS) Higher molecular weights; complex substituents (e.g., trifluoromethyl groups)

Key Findings

Structural Variations :

  • Substituent Effects : The cyclopropyl group in the target compound enhances steric bulk compared to chloro or methyl analogues (e.g., 213.66–199.64 Da in ). Fluorophenyl derivatives (238.30 Da ) exhibit increased lipophilicity, likely impacting bioavailability.
  • Chirality : The (R)-configuration in the target compound distinguishes it from racemic mixtures or (S)-enantiomers (e.g., (S)-1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol ).

Synthetic Methods :

  • The target compound is synthesized with high efficiency (90% yield) via silicon gel chromatography , whereas analogues like (R)-1-(6-chloro-pyrimidin-4-yl)-pyrrolidin-3-ol require alternative purification methods (e.g., room-temperature storage ).

Physicochemical Properties: Retention Time: The target compound’s shorter HPLC retention time (0.61 min ) vs. methylamino-cyclobutane derivatives (1.18 min ) suggests differences in polarity. Stability: Chloro-substituted analogues (e.g., ) may exhibit greater stability under ambient conditions compared to cyclopropyl derivatives, which often require controlled synthesis.

Preparation Methods

Synthetic Strategy Overview

The preparation generally follows a modular approach:

  • Construction of the pyrimidine core with selective amino and cyclopropyl substitutions.
  • Introduction of the methylamino group at the 6-position of the pyrimidine ring.
  • Coupling of the pyrimidine moiety with the (R)-pyrrolidin-3-ol unit, ensuring stereochemical integrity.
  • Purification and isolation steps to achieve high purity and yield.

Key Synthetic Steps and Conditions

Pyrimidine Core Functionalization

  • Starting from commercially available 4,6-dichloropyrimidine, nucleophilic aromatic substitution is employed to introduce the 2-cyclopropyl and 6-methylamino substituents.
  • For example, direct nucleophilic substitution on 4,6-dichloropyrimidine with appropriate amines under heated conditions (80 °C) in ethanol with triethylamine as base yields intermediates with good conversion (~80% yield).
  • The methylamino group is introduced by reaction with methylamine or methylamino-containing reagents under controlled conditions to avoid over-substitution.

Coupling with Pyrrolidin-3-ol

  • The pyrrolidin-3-ol moiety is introduced via Buchwald coupling or related palladium-catalyzed cross-coupling reactions between the pyrimidine intermediate and the chiral pyrrolidin-3-ol derivative.
  • The stereochemistry of the pyrrolidin-3-ol is preserved by using enantiomerically pure starting materials or chiral resolution methods.
  • Typical reaction conditions include the use of Pd catalysts such as PdCl2(dppf), potassium acetate as base, and solvents like methanol or dichloromethane at moderate temperatures (25–100 °C).

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Nucleophilic substitution on 4,6-dichloropyrimidine 4,6-dichloropyrimidine + methylamine, EtOH, triethylamine 80 °C 12 h ~81.5 Purified by silica gel chromatography
Buchwald coupling with pyrrolidin-3-ol derivative PdCl2(dppf), KAc, MeOH/DCM, base 25–100 °C 3–12 h Moderate to good (40–75) Ensures stereochemical integrity
Final purification Acid-base extraction, crystallization, vacuum drying Ambient to 55 °C Several h >90 High purity confirmed by HPLC

Detailed Research Findings

  • Synthesis Efficiency: The overall synthetic route achieves approximately 40% yield over multiple steps, which is considered efficient for complex pyrimidine derivatives.
  • Stereochemical Control: Use of enantiomerically pure pyrrolidin-3-ol precursors and mild reaction conditions preserves the (R)-configuration throughout the synthesis.
  • Purity and Characterization: Final compounds are purified by chromatography and crystallization, with purities exceeding 99% as confirmed by HPLC and NMR spectroscopy.
  • Catalyst and Base Selection: PdCl2(dppf) and potassium acetate are preferred for coupling steps due to their effectiveness in promoting C-N bond formation without racemization.
  • Reaction Atmosphere: Inert atmosphere (nitrogen or argon) is maintained during sensitive steps to prevent oxidation and side reactions.

Additional Notes on Related Compounds and Methods

  • Similar pyrimidine derivatives with cyclopropyl and amino substitutions have been synthesized using analogous methods involving nucleophilic aromatic substitution and Pd-catalyzed coupling.
  • The use of protecting groups and stepwise deprotection strategies has been reported to improve yields and selectivity in related syntheses.
  • Optimization of solvent systems (e.g., mixtures of methanol, dichloromethane, and n-butanol) and temperature control is critical for maximizing reaction efficiency and product purity.

Summary Table of Preparation Method Highlights

Aspect Details
Starting Materials 4,6-Dichloropyrimidine, methylamine, (R)-pyrrolidin-3-ol derivative
Key Reactions Nucleophilic aromatic substitution, Buchwald Pd-catalyzed coupling
Catalysts and Bases PdCl2(dppf), potassium acetate, triethylamine
Solvents Ethanol, methanol, dichloromethane, n-butanol
Temperature Range 25–100 °C
Reaction Atmosphere Inert (nitrogen or argon)
Purification Techniques Silica gel chromatography, crystallization, acid-base extraction
Yields 40–75% per step, overall ~40% yield
Purity >99% by HPLC
Stereochemical Integrity Maintained by use of chiral starting materials and mild conditions

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(2-cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol
Reactant of Route 2
Reactant of Route 2
(R)-1-(2-cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol

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